molecular formula C13H27NO2 B8335797 N,N-di-n-Pentyl-beta-alanine

N,N-di-n-Pentyl-beta-alanine

Cat. No. B8335797
M. Wt: 229.36 g/mol
InChI Key: GERLDKGRHTYFFA-UHFFFAOYSA-N
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Patent
US06452030B1

Procedure details

After completion of the reaction, acrylic acid and di-n-pentylamine were assayed by gas chromatography. As a result, formation of 69.2 g (yield 95%) of N,N-di-n-pentyl-β-alanine was confirmed, with the rates of conversion of acrylic acid and di-n-pentylamine being 95% and 95%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[CH2:6]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])[CH2:7][CH2:8][CH2:9][CH3:10]>>[CH2:12]([N:11]([CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH2:3][CH2:2][C:1]([OH:5])=[O:4])[CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)NCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)N(CCC(=O)O)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 69.2 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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